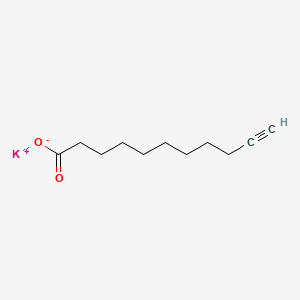

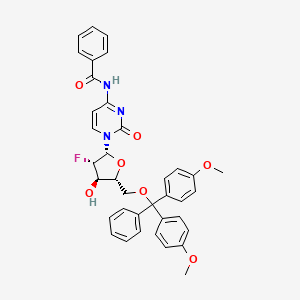

![molecular formula C22H34N8Ni B584121 [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel CAS No. 7233-42-3](/img/structure/B584121.png)

[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its high perplexity. The presence of both aminoethylamino and ethyliminomethyl groups likely contribute to its unique properties.Chemical Reactions Analysis

A computational study shows that 2-(2-aminoethylamino)ethanol (AEEA), a related compound, has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine in AEEA . This suggests that “[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel” may also have interesting chemical reactivity.Applications De Recherche Scientifique

Medical Applications

NiL has potential applications in the medical field. For instance, it could be used in the development of magnetic nanoparticles for medical applications . Magnetic nanoparticles have shown promise in smart drug-delivery systems, therapies against cancer cells, radiotherapy, improvements in diagnostics using magnetic resonance imaging (MRI), and tissue engineering .

Environmental Applications

NiL could also be used in environmental applications. Two-dimensional nanomaterials, for example, have been used as adsorbents for wastewater and drinking water treatment, membranes for desalination, and coating materials for filtration . NiL, with its unique properties, could potentially enhance these applications.

Industrial Applications

NiL has potential industrial applications. For instance, it could be used in the synthesis of α-amylase, an indispensable enzyme with a large number of applications in laboratories and industries . Additionally, enzymes as industrial biocatalysts offer numerous advantages over traditional chemical processes with respect to sustainability and process efficiency .

Catalysis Applications

NiL could be used in catalysis applications. Catalysis is the process of increasing the rate of a chemical reaction by the addition of a substance known as a catalyst . The reaction itself does not consume the catalyst but it does allow more preferential products to be produced at a faster rate under more favorable conditions .

Material Synthesis Applications

NiL could be used in material synthesis applications. For instance, it could be used in the synthesis of two-dimensional materials . These materials have garnered increased research interest due to their exceptional material science and engineering prospects for different applications .

Energy Conservation Applications

NiL could potentially be used in energy conservation applications. For instance, two-dimensional materials, such as NiL, could be used in the energy sector for storage and conversion .

Propriétés

IUPAC Name |

[2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide;nickel(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17N4.Ni/c2*12-5-6-14-7-8-15-9-10-3-1-2-4-11(10)13;/h2*1-4,9,13-14H,5-8,12H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFDGNEZFZZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCNCCN)[NH-].C1=CC=C(C(=C1)C=NCCNCCN)[NH-].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334051 |

Source

|

| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |

CAS RN |

7233-42-3 |

Source

|

| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

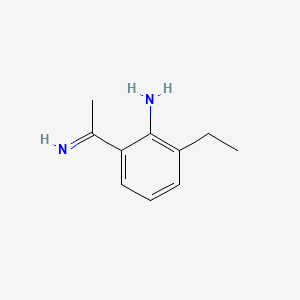

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

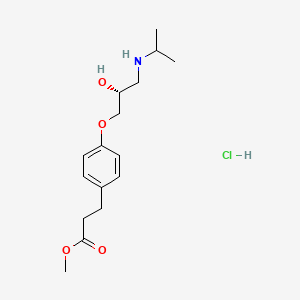

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

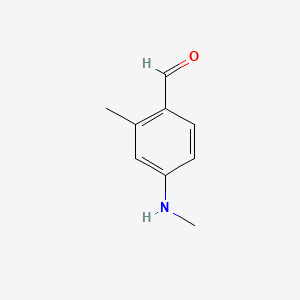

![L-[1-13C]xylose](/img/structure/B584054.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)